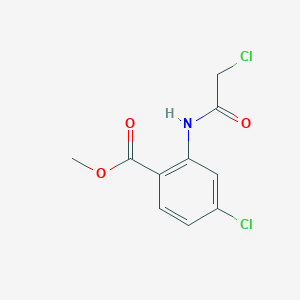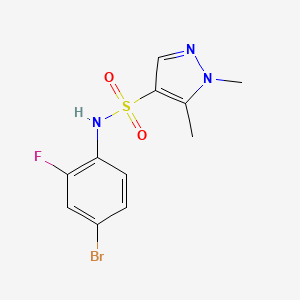
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester
描述
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester, also known as CCABA or methyl 4-chloro-2-(2-chloroacetylamino)benzoate, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoic acid derivatives and has a molecular formula of C11H10Cl2NO3.
科学研究应用
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has been widely used in scientific research as a tool compound to study the role of acetylation in various biological processes. It is a potent inhibitor of the lysine acetyltransferase enzyme, which catalyzes the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins. By inhibiting this enzyme, 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester can modulate gene expression and cellular signaling pathways, and thus has potential therapeutic applications in cancer, inflammation, and other diseases.
作用机制
The mechanism of action of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester involves its binding to the active site of lysine acetyltransferase enzymes, where it forms a covalent adduct with the enzyme's catalytic cysteine residue. This adduct blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histones and other proteins, leading to altered gene expression and cellular signaling.
Biochemical and Physiological Effects:
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has been shown to have a number of biochemical and physiological effects in various cell types and animal models. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis, and has been shown to enhance the efficacy of chemotherapy drugs in preclinical studies. 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester can also modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines, and has been proposed as a potential therapy for inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has several advantages as a tool compound for scientific research. It is a potent and specific inhibitor of lysine acetyltransferase enzymes, and has been shown to be effective in a wide range of cell types and animal models. It is also relatively easy to synthesize and has a long shelf life. However, 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester has some limitations as well. It can be toxic at high concentrations, and its effects on lysine acetylation can be complex and context-dependent. Moreover, its use in vivo may be limited by its poor bioavailability and potential off-target effects.
未来方向
There are many potential future directions for research on 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester. One area of interest is the development of more potent and selective lysine acetyltransferase inhibitors based on the structure of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester. Another area is the use of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester as a tool compound to study the role of lysine acetylation in various biological processes, including epigenetic regulation, cellular signaling, and disease pathogenesis. Finally, the therapeutic potential of 4-Chloro-2-(2-chloro-acetyl amino)-benzoic acid methyl ester and related compounds in cancer, inflammation, and other diseases warrants further investigation.
属性
IUPAC Name |
methyl 4-chloro-2-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-10(15)7-3-2-6(12)4-8(7)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBWWAHACOQEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7532334.png)
![1-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-3-[(1-propylpyrrolidin-3-yl)methyl]urea](/img/structure/B7532340.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)

![1-(difluoromethyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532373.png)
![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)
![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)

![5-Oxo-1-[4-[(6-oxo-1-propylpyridin-3-yl)sulfamoyl]phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7532395.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(1-methylsulfonylpiperidin-3-yl)urea](/img/structure/B7532412.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7532413.png)